molecular formula C23H19FN6O4 B15023832 N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]-2-(morpholin-4-yl)-5-nitrobenzamide

N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]-2-(morpholin-4-yl)-5-nitrobenzamide

Cat. No.: B15023832
M. Wt: 462.4 g/mol
InChI Key: LQHZLWNHVYVKBK-UHFFFAOYSA-N
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Description

N-[2-(4-FLUOROPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-2-(MORPHOLIN-4-YL)-5-NITROBENZAMIDE is a complex organic compound that features a benzotriazole core, a fluorophenyl group, a morpholine ring, and a nitrobenzamide moiety

Properties

Molecular Formula

C23H19FN6O4

Molecular Weight

462.4 g/mol

IUPAC Name

N-[2-(4-fluorophenyl)benzotriazol-5-yl]-2-morpholin-4-yl-5-nitrobenzamide

InChI

InChI=1S/C23H19FN6O4/c24-15-1-4-17(5-2-15)29-26-20-7-3-16(13-21(20)27-29)25-23(31)19-14-18(30(32)33)6-8-22(19)28-9-11-34-12-10-28/h1-8,13-14H,9-12H2,(H,25,31)

InChI Key

LQHZLWNHVYVKBK-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC4=NN(N=C4C=C3)C5=CC=C(C=C5)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-FLUOROPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-2-(MORPHOLIN-4-YL)-5-NITROBENZAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzotriazole core, followed by the introduction of the fluorophenyl group through a coupling reaction. The morpholine ring is then introduced via nucleophilic substitution, and finally, the nitrobenzamide moiety is added through a nitration reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-FLUOROPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-2-(MORPHOLIN-4-YL)-5-NITROBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

N-[2-(4-FLUOROPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-2-(MORPHOLIN-4-YL)-5-NITROBENZAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(4-FLUOROPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-2-(MORPHOLIN-4-YL)-5-NITROBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzotriazole derivatives, fluorophenyl compounds, and nitrobenzamides. Examples include:

  • 2-(4-Fluorophenyl)-1H-benzotriazole
  • 4-Morpholinyl-2-nitrobenzamide
  • 5-Nitro-2-phenylbenzotriazole

Uniqueness

N-[2-(4-FLUOROPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-2-(MORPHOLIN-4-YL)-5-NITROBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

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